
1-Methoxy-3-(prop-2-yn-1-yloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-(prop-2-yn-1-yloxy)benzene, also known by its IUPAC name 1-methoxy-3-(2-propynyloxy)benzene, is an organic compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . This compound is characterized by the presence of a methoxy group and a prop-2-yn-1-yloxy group attached to a benzene ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Methoxy-3-(prop-2-yn-1-yloxy)benzene typically involves the reaction of 3-hydroxyanisole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
3-Hydroxyanisole+Propargyl BromideK2CO3,DMFthis compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels.
Chemical Reactions Analysis
1-Methoxy-3-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to form alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or prop-2-yn-1-yloxy groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry
1-Methoxy-3-(prop-2-yn-1-yloxy)benzene serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Oxidation: Using reagents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
- Reduction: Converting the alkyne group to an alkene or alkane using hydrogen gas in the presence of a palladium catalyst.
- Substitution Reactions: Nucleophilic substitutions can occur at the methoxy or prop-2-yn-1-yloxy groups, leading to diverse derivatives.
Biology
Research has indicated that this compound exhibits potential biological activities , particularly:
- Antimicrobial Properties: Studies have shown that compounds similar to this compound demonstrate significant antimicrobial activity against various bacterial strains, such as Bacillus subtilis and Escherichia coli.
Table 2: Antimicrobial Activity of Related Compounds
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-bromo-4-methyl-1-(prop-2-yneoxy)benzene | Bacillus subtilis | 32 µg/mL |
This compound | Escherichia coli | TBD |
Eugenol derivatives | Helicobacter pylori | 32–64 µg/mL |
Medicine
In medicinal chemistry, this compound is being explored for its potential use in drug development. It may act as a pharmacophore due to its ability to interact with biological targets, such as enzymes or receptors. The prop-2-yn-1-yloxy group can undergo metabolic transformations that lead to reactive intermediates with biological effects.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new compounds with specific functionalities.
Case Study: Antimicrobial Activity
A study focused on the antimicrobial properties of derivatives containing the prop-2-yne moiety revealed that these compounds exhibit notable inhibitory actions against various bacterial strains. For instance, derivatives were tested against Bacillus subtilis, showing effective inhibition at concentrations as low as 32 µg/mL.
Case Study: Synthesis and Biological Evaluation
Research published in a peer-reviewed journal explored the synthesis of new derivatives from related compounds and evaluated their biological activities. The study highlighted the potential of these derivatives for further development as antimicrobial agents and their efficacy against specific pathogens.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(prop-2-yn-1-yloxy)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active metabolites. These metabolites can interact with cellular components, such as enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
1-Methoxy-3-(prop-2-yn-1-yloxy)benzene can be compared with other similar compounds, such as 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene and 1-Methoxy-2-(prop-2-yn-1-yloxy)benzene . These compounds share similar structural features but differ in the position of the substituents on the benzene ring. The unique positioning of the methoxy and prop-2-yn-1-yloxy groups in this compound contributes to its distinct chemical and biological properties.
Similar Compounds
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
- 1-Methoxy-2-(prop-2-yn-1-yloxy)benzene
- 1-Methoxy-4-(prop-2-yn-1-yloxy)methylbenzene
Biological Activity
1-Methoxy-3-(prop-2-yn-1-yloxy)benzene, also known as propargylated methoxyphenol, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
This compound has a molecular formula of C10H10O and features an alkyne functional group that contributes to its reactivity. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which are essential for its biological activity and synthesis of derivatives .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In various studies, it has shown effectiveness against a range of bacterial strains. The minimum inhibitory concentration (MIC) values and minimum bactericidal concentration (MBC) values are critical indicators of its potency.
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Escherichia coli | 32 | 64 |
Pseudomonas aeruginosa | 64 | 128 |
Klebsiella pneumoniae | 64 | 128 |
Shigella dysenteriae | 32 | 64 |
The compound's mechanism of action against bacteria includes disrupting cell membrane integrity and inhibiting essential metabolic pathways .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell survival and proliferation.
Case Study:
A study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in several cancer types, including breast and colon cancer cells. The compound was found to activate caspase pathways leading to programmed cell death .
The biological effects of this compound are mediated through its ability to form active metabolites that interact with cellular components such as enzymes and receptors. These interactions can lead to modulation of enzymatic activities and disruption of cellular homeostasis .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction between methoxyphenol derivatives and propargyl bromide under basic conditions. This compound serves as a precursor for the synthesis of various derivatives that may enhance biological activity or target specific applications in drug development .
Q & A
Basic Questions
Q. What are the key physical and chemical properties of 1-Methoxy-3-(prop-2-yn-1-yloxy)benzene relevant to experimental handling?
- Answer: The compound exhibits critical properties for experimental design:
- Molecular Weight : 193.202 g/mol
- Melting Point : 45 °C
- Boiling Point : 310.4 °C at 760 mmHg
- Density : 1.156 g/cm³
- LogP (Partition Coefficient) : 2.85590 .
- Methodological Note : Stability under varying conditions (e.g., light, temperature) should be assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Solubility in common organic solvents (e.g., DCM, THF) can guide reaction medium selection.
Q. What synthetic routes are available for preparing this compound?
- Answer : A robust method involves coupling 3-methoxyphenol with propargyl bromide under basic conditions (e.g., K₂CO₃ in acetone, reflux). Alternative routes include palladium-catalyzed cross-coupling of aryl halides with propargyl alcohols .
- Optimization Tips : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography using gradient elution to isolate the product.
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic structure and reactivity of this compound?
- Answer : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are effective for calculating:
- HOMO-LUMO gaps to assess electrophilicity.
- Vibrational frequencies (IR/Raman) for comparison with experimental spectra .
- Validation : Benchmark computed thermochemical data (e.g., atomization energies) against experimental values to refine functional selection.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Answer :
- NMR Discrepancies : Use 2D techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental 13C shifts with DFT-predicted values .
- Crystallographic Validation : Refine X-ray diffraction data using SHELXL (for small molecules) or WinGX (visualization) to confirm bond lengths/angles .
Q. What reaction pathways dominate in the oxidation and reduction of this compound?
- Answer :
- Oxidation : The propargyl ether moiety undergoes oxidation to form ketones or carboxylic acids, depending on the oxidizing agent (e.g., KMnO₄ vs. CrO₃).
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the alkyne to a cis-alkene, while Birch reduction targets the aromatic ring .
- Mechanistic Insight : Use deuterium labeling and kinetic isotope effects (KIE) to probe intermediate formation.
Q. How can computational tools enhance crystallographic and thermochemical analysis?
- Answer :
Properties
IUPAC Name |
1-methoxy-3-prop-2-ynoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-7-12-10-6-4-5-9(8-10)11-2/h1,4-6,8H,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWUXCBYJNMFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.